molecular formula C9H8N2S B12833698 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B12833698
M. Wt: 176.24 g/mol
InChI Key: ZDONPXIOHABCEA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is an organoheterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system that includes a cyclopentane, thiophene, and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation . This method yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C9H8N2S/c1-2-6-7-4-10-5-11-9(7)12-8(6)3-1/h4-5H,1-3H2

InChI Key

ZDONPXIOHABCEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC=C23

Origin of Product

United States

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